![molecular formula C16H15N3O2 B14419548 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole CAS No. 80199-96-8](/img/structure/B14419548.png)
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole typically involves a multi-step process. . This reaction is known for its high efficiency and selectivity.
Another method involves the use of sodium azide and terminal alkynes under thermal conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups at the benzylic position.
Aplicaciones Científicas De Investigación
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in drug discovery and development due to its potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and supramolecular structures.
Materials Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Bioconjugation: It is employed in bioconjugation techniques to link biomolecules for various applications, including diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes or receptors . This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparación Con Compuestos Similares
1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole: This compound has a similar structure but with a benzyl group instead of a benzyloxy group.
1-(4-Nitrophenyl)-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole: This compound contains a nitrophenyl group and is known for its antimicrobial activity.
1-(2,6-Dichloro-4-nitrophenyl)-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole: This compound has dichloro and nitrophenyl groups and exhibits significant antifungal properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
80199-96-8 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-[(4-phenylmethoxyphenoxy)methyl]triazole |
InChI |
InChI=1S/C16H15N3O2/c1-2-4-14(5-3-1)12-20-15-6-8-16(9-7-15)21-13-19-11-10-17-18-19/h1-11H,12-13H2 |
Clave InChI |
AYMORDMMWIJMOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCN3C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


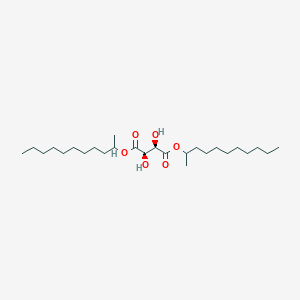
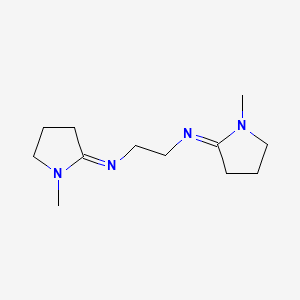

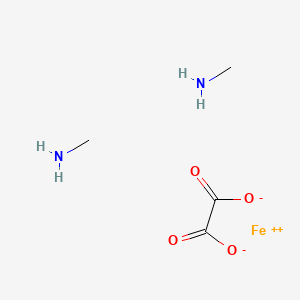
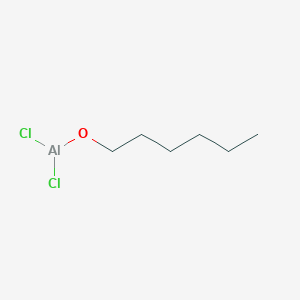
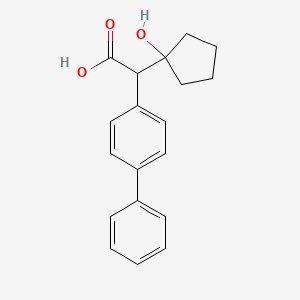
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
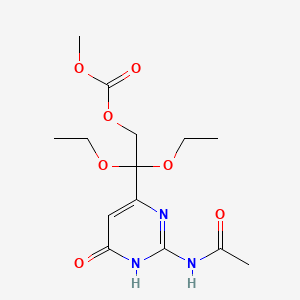
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
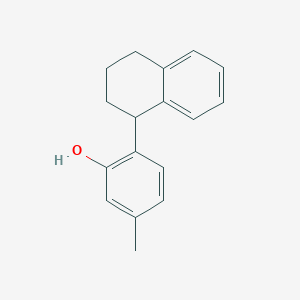
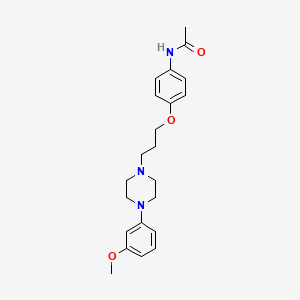

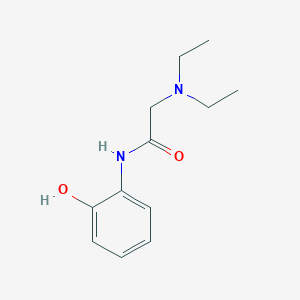
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
